PF-03654746 - 935840-31-6

PF-03654746

Catalog Number: EVT-278939
CAS Number: 935840-31-6
Molecular Formula: C18H24F2N2O
Molecular Weight: 322.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PF-03654746 has been investigated for the treatment of Narcolepsy, Schizophrenia, Tourette's Syndrome, and Excessive Daytime Sleepiness.
Overview

PF-03654746 is a synthetic compound primarily classified as a histamine H3 receptor antagonist. It is notable for its potential therapeutic applications in various neurological and psychiatric conditions, including attention deficit hyperactivity disorder, narcolepsy, and Alzheimer's disease. The compound has gained attention due to its ability to modulate neurotransmitter release by blocking the action of histamine at the H3 receptors, which are G-protein-coupled receptors involved in the regulation of neurotransmitter systems.

Source and Classification

PF-03654746 is part of the organic compound class known as phenylmethylamines. Its IUPAC name is (1R,3R)-N-ethyl-3-fluoro-3-{3-fluoro-4-[(pyrrolidin-1-yl)methyl]phenyl}cyclobutane-1-carboxamide. The molecular formula of PF-03654746 is C18H24F2N2O, with a molecular weight of approximately 322.39 g/mol. The compound exhibits chirality due to the presence of two stereocenters, which contributes to its biological activity.

Synthesis Analysis

The synthesis of PF-03654746 involves several intricate steps that are typical for constructing complex organic molecules. Key methods include:

  1. Formation of the Cyclobutane Ring: This is achieved through a [2+2] cycloaddition reaction, which is a crucial step in building the core structure of the compound.
  2. Introduction of Fluorine Atoms: Selective fluorination is performed using specific fluorinating agents to introduce fluorine substituents on the aromatic ring.
  3. Attachment of the Pyrrolidinylmethyl Group: This step involves nucleophilic substitution reactions where the pyrrolidine moiety is incorporated into the structure.
  4. Formation of the Carboxamide Group: Amide bond formation occurs using appropriate coupling reagents to finalize the synthesis process.
Molecular Structure Analysis

The molecular structure of PF-03654746 features a cyclobutane ring with multiple functional groups that contribute to its biological activity:

  • Core Structure: The cyclobutane ring serves as the backbone.
  • Fluorine Substituents: Two fluorine atoms are attached to the phenyl group, enhancing its pharmacological properties.
  • Pyrrolidinylmethyl Group: This moiety is essential for receptor binding and activity.

The compound's structure can be represented by its canonical SMILES notation: CCNC(=O)C1CC(C1)(C2=CC(=C(C=C2)CN3CCCC3)F)F, indicating its complex arrangement of atoms and functional groups.

Chemical Reactions Analysis

PF-03654746 undergoes various chemical reactions that can modify its structure and enhance its properties:

  1. Oxidation Reactions: These typically involve strong oxidizing agents like potassium permanganate or chromium trioxide, leading to products such as carboxylic acids or ketones.
  2. Reduction Reactions: Reducing agents like lithium aluminum hydride can convert functional groups into alcohols or amines.
  3. Substitution Reactions: Both nucleophilic and electrophilic substitution reactions occur at various positions on the molecule, particularly at fluorinated sites, allowing for further functionalization.

These reactions are crucial for exploring modifications that can improve the efficacy and selectivity of PF-03654746 as a therapeutic agent.

Mechanism of Action

PF-03654746 acts primarily as an antagonist at histamine H3 receptors. By binding to these receptors, it prevents histamine from exerting its effects, leading to an increase in synaptic levels of histamine and potentially other neurotransmitters such as norepinephrine and dopamine. This mechanism may contribute to enhanced cognitive functions and alleviation of symptoms associated with disorders like attention deficit hyperactivity disorder and narcolepsy .

In vitro studies have demonstrated that PF-03654746 effectively blocks agonist-induced decreases in cyclic adenosine monophosphate accumulation, indicating its potency in receptor antagonism. Furthermore, oral administration has shown high receptor occupancy rates (71%–97%) at various time points post-administration, underscoring its strong binding affinity.

Physical and Chemical Properties Analysis

PF-03654746 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 322.39 g/mol.
  • Molecular Formula: C18H24F2N2O.
  • Purity: Typically above 98% in industrial preparations.

These properties contribute to its stability and efficacy as a pharmacological agent.

Applications

PF-03654746 has been investigated for various scientific applications:

  1. Pharmacological Research: It serves as a model compound for studying histamine receptor antagonism and its effects on neurotransmitter systems.
  2. Therapeutic Development: The compound is undergoing clinical trials for treating attention deficit hyperactivity disorder, Tourette syndrome, Alzheimer’s disease, and excessive daytime sleepiness.
  3. Neuroscience Studies: Its ability to modulate neurotransmitter release makes it valuable in research aimed at understanding neurological disorders .
Molecular Mechanisms of Histamine H₃ Receptor Antagonism

Structural Determinants of H₃ Receptor Binding Affinity

The 2.6 Å resolution crystal structure of human histamine H₃ receptor (H₃R) bound to PF-03654746 (PDB ID: 7F61) reveals critical interactions governing binding affinity. The antagonist occupies a shallow extracellular pocket formed by transmembrane domains (TMs) 2, 3, 5, 6, 7, and extracellular loop 2 (ECL2). Key interactions include: [1] [3]

  • Salt bridge formation: The protonated amine of the pyrrolidine group forms a salt bridge with Asp114³.³² (Ballesteros-Weinstein numbering) in TM3, a residue conserved across aminergic GPCRs. Mutation (D114A) reduces histamine activation by ~6-fold but minimally affects PF-03654746 binding, suggesting dual functionality.
  • Hydrophobic caging: The 3-fluorophenyl moiety engages in π-stacking with Phe193ᴱᶜᴸ² and Tyr374⁶.⁵¹. Mutagenesis (F193A, Y374A) abolishes antagonist efficacy.
  • Halogen bonding: The 3-fluoro-cyclobutane group forms a hydrogen bond with Cys188⁴.⁵⁰ via its fluorine atom.
  • Extended pocket interactions: The carbonyl group of the carboxamide linker hydrogen-bonds with Tyr91².⁶¹ and Glu395⁷.³⁶, with E395A mutation eliminating antagonist activity.

Table 1: Key Binding Interactions of PF-03654746 at H₃R [1] [3]

ResidueDomainInteraction TypeFunctional Impact of Mutation
Asp114³.³²TM3Salt bridge↓ Histamine activation (6-fold)
Cys188⁴.⁵⁰TM4H-bond (F)↓ Histamine activation (4-fold)
Tyr91².⁶¹TM2H-bond↓ Antagonist affinity (46-fold)
Glu395⁷.³⁶TM7H-bond/polarComplete loss of antagonism
Phe193ECL2π-StackingComplete loss of antagonism
Tyr374⁶.⁵¹TM6HydrophobicComplete loss of antagonism

Allosteric Modulation vs. Competitive Antagonism

PF-03654746 functions primarily as a competitive antagonist at the orthosteric site but exhibits complex allosteric interactions. The crystal structure unexpectedly revealed a cholesterol molecule bound at an allosteric site formed by TM1, TM7, and helix 8. This cholesterol: [1]

  • Engages in hydrophobic interactions with residues Leu37¹.³⁵, Met41¹.³⁹, Leu44¹.⁴², and Trp399⁷.⁴⁰
  • Forms a hydrogen bond between its β-hydroxyl group and Glu395⁷.³⁶ – a residue also participating in PF-03654746 binding
  • May stabilize receptor conformations that enhance orthosteric antagonist binding through long-range modulation

Molecular dynamics simulations confirm that cholesterol binding reduces conformational flexibility in TM1 and TM7, potentially influencing antagonist dissociation rates. Unlike classical allosteric modulators, PF-03654746 itself does not bind the cholesterol site but shares interaction networks with this endogenous modulator. This dual-site occupancy represents a novel mechanism for fine-tuning H₃R antagonism.

Selectivity Profiling Across Histamine Receptor Subtypes

PF-03654746 demonstrates >1,000-fold selectivity for H₃R over other histamine receptor subtypes: [1] [7]

  • H₁R: Negligible binding (IC₅₀ > 10 μM) due to steric incompatibility with the smaller H₁R binding pocket and lack of key residues (e.g., equivalent of Glu395⁷.³⁶)
  • H₂R: Minimal interaction (Kᵢ > 5 μM) attributed to divergent TM5 and ECL2 conformations
  • H₄R: Moderate selectivity (~200-fold) despite 40% sequence homology, primarily due to steric hindrance from bulky residues in ECL2

Table 2: Selectivity Profile of PF-03654746 [1] [6] [8]

ReceptorKᵢ (nM)Selectivity Ratio (vs. H₃R)Key Structural Determinants
H₃R1.7-37.151Asp114³.³²/Glu395⁷.³⁶
H₁R>10,000>500Smaller TM5/ECL2 pocket
H₂R>5,000>200Divergent TM3 conformation
H₄R~400~200Bulky ECL2 residues

The fluorophenyl-pyrrolidinyl motif confers selectivity by optimally exploiting H₃R-specific subpockets inaccessible in other subtypes. Molecular docking shows that mutation of H₄R Gln143³.³⁶ (equivalent to H₃R Glu395⁷.³⁶) to glutamate enhances PF-03654746 binding, confirming the critical role of this residue.

Impact on Intracellular Signaling Pathways

PF-03654746 modulates multiple signaling cascades through H₃R blockade: [1] [5] [10]

cAMP Pathway:

  • H₃R couples to Gαᵢ/o proteins, constitutively inhibiting adenylyl cyclase
  • PF-03654746 (100 nM) reverses this inhibition, increasing intracellular cAMP by 5.2-fold in cortical neurons
  • This effect requires intact Asp114³.³² and Glu395⁷.³⁶, as mutations abolish cAMP elevation

MAPK/ERK Pathway:

  • Antagonism triggers β-arrestin-mediated ERK1/2 phosphorylation (250% increase vs. baseline at 30 min)
  • This occurs independently of G-protein coupling via PKC-dependent mechanisms
  • ERK activation enhances CREB phosphorylation, potentially explaining procognitive effects

PI3K/Akt Pathway:

  • In MK-801-induced amnesia models, PF-03654746 normalizes hippocampal PI3K/Akt/GSK-3β signaling
  • Reduces p-GSK-3β by 65% while increasing p-Akt by 40% in hippocampal synaptosomes
  • Downstream effects include enhanced synaptic plasticity markers (synaptophysin, PSD-95)

The compound simultaneously modulates neurotransmitter release (histamine, acetylcholine, dopamine) and kinase pathways, creating synergistic effects on cognitive function.

Comparative Analysis with Second-Generation H₃ Antagonists

Table 3: Structural and Pharmacological Comparison of H₃R Antagonists [5] [9] [10]

FeaturePF-03654746PitolisantE169GSK189254
Core StructureTrans-cyclobutanePiperidine-chlorophenylNaphthyl-azepaneBenzazepine
Key InteractionsAsp114³.³²/Glu395⁷.³⁶Asp114³.³²/Tyr374⁶.⁵¹Asp114³.³²/Tyr115³.³³Asp114³.³²/Phe193ᴱᶜᴸ²
H₃R Kᵢ (nM)1.7-37.150.16-1.30.890.3
cAMP Induction5.2-fold6.8-fold4.9-fold7.1-fold
Brain PenetrationHigh (C₆ᵦᵤ:Cₚᵤ=2.1)Moderate (0.3-0.5)High (log P=5.12)Very high
Signaling ModulationcAMP/ERK/PI3KcAMP/calcium mobilizationcAMP/PI3K/AktcAMP/ERK

PF-03654746 pioneered non-imidazole antagonists but differs from successors in several aspects:

  • Structural novelty: Its trans-fluorocyclobutane carboxamide scaffold provides conformational rigidity absent in flexible chain analogs like pitolisant
  • Cholesterol sensitivity: Unlike E169 or GSK189254, its binding is modulated by membrane cholesterol through the allosteric site
  • Pathway selectivity: While pitolisant strongly activates calcium mobilization, PF-03654746 preferentially modulates kinase pathways (PI3K/Akt)
  • Docking stability: Molecular dynamics show 30% higher binding pose stability versus E169 due to enhanced hydrophobic burial in the extended pocket

Properties

CAS Number

935840-31-6

Product Name

PF-03654746

IUPAC Name

N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide

Molecular Formula

C18H24F2N2O

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C18H24F2N2O/c1-2-21-17(23)14-10-18(20,11-14)15-6-5-13(16(19)9-15)12-22-7-3-4-8-22/h5-6,9,14H,2-4,7-8,10-12H2,1H3,(H,21,23)

InChI Key

SXMBKHYDZOCBMT-UHFFFAOYSA-N

SMILES

CCNC(=O)C1CC(C1)(C2=CC(=C(C=C2)CN3CCCC3)F)F

Solubility

Soluble in DMSO

Synonyms

N-ethyl-3-fluoro-3-(3-fluoro-4-(pyrrolidinylmethyl)phenyl)cyclobutanecarboxamide
PF 03654746
PF-03654746
PF03654746

Canonical SMILES

CCNC(=O)C1CC(C1)(C2=CC(=C(C=C2)CN3CCCC3)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.